(1R,2R)-1,2-Dichlorocyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39199-87-6 |
|---|---|
Molecular Formula |
C3H4Cl2 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
(1R,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
InChI Key |
YYQKBUMQNFGUGI-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)Cl |
Canonical SMILES |
C1C(C1Cl)Cl |
Origin of Product |
United States |
Advanced Stereochemical Investigations of 1r,2r 1,2 Dichlorocyclopropane
Elucidation of Absolute and Relative Stereochemistry
The determination of the exact spatial orientation of the chlorine atoms in (1R,2R)-1,2-dichlorocyclopropane, both in relation to each other (relative stereochemistry) and in an absolute sense (absolute configuration), requires a suite of sophisticated spectroscopic and analytical methods.
Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural and stereochemical features of molecules. For 1,2-dichlorocyclopropane, different isomers can be distinguished by the number of signals in their ¹H NMR spectrum. For instance, cis-1,2-dichlorocyclopropane exhibits three signals, while the trans-isomer shows two. vaia.com
To differentiate between enantiomers like (1R,2R)- and (1S,2S)-1,2-dichlorocyclopropane, which have identical standard NMR spectra, chiral shift reagents are employed. tcichemicals.comresearchgate.net These are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes that produce distinct NMR signals for each enantiomer. tcichemicals.com This allows for the determination of enantiomeric purity. The choice of the appropriate chiral shift reagent is crucial, as some can cause significant line broadening in the NMR spectrum. tcichemicals.com
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which helps in confirming the relative stereochemistry (cis or trans) of the chlorine atoms.
Table 1: Predicted ¹H NMR Signals for Dichlorocyclopropane Isomers
| Isomer | Predicted Number of ¹H NMR Signals |
| 1,1-dichlorocyclopropane | 1 |
| trans-1,2-dichlorocyclopropane | 2 |
| cis-1,2-dichlorocyclopropane | 3 |
This table is based on the chemical equivalence of protons in each isomer. vaia.com
Vibrational Circular Dichroism (VCD) has emerged as a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, especially for those that are difficult to crystallize. americanlaboratory.comhindsinstruments.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.comjascoinc.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., this compound). americanlaboratory.com A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. americanlaboratory.com This method is powerful as it provides structural information of the molecule in solution. ru.nl
While direct X-ray crystallography of this compound may be challenging due to its low melting point, analysis of a suitable crystalline derivative can unambiguously determine its absolute stereochemistry. This "gold standard" technique provides a definitive three-dimensional structure of the molecule. The process involves chemically modifying the dichlorocyclopropane to introduce a functional group that facilitates crystallization. The resulting crystal is then subjected to X-ray diffraction, which provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. chromatographyonline.com By using a chiral stationary phase (CSP), which is itself enantiomerically pure, the two enantiomers of a racemic mixture will interact differently with the column, leading to different retention times and thus, separation. chromatographyonline.com
To determine the absolute configuration of an unknown sample of 1,2-dichlorocyclopropane, its retention time can be compared to that of a known, authenticated standard of this compound under the same chromatographic conditions. The elution order of enantiomers can be influenced by several factors, including the type of chiral stationary phase, the mobile phase composition, and the temperature. chromatographyonline.com
Table 2: Common Chiral Stationary Phases for HPLC
| Stationary Phase Type | Common Examples |
| Polysaccharide-based | Cellulose and amylose (B160209) derivatives |
| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrins |
| Protein-based | Bovine serum albumin (BSA) |
This table lists general types of chiral stationary phases used for enantiomeric separations. chromatographyonline.com
Diastereomeric Relationships within 1,2-Dichlorocyclopropane Isomers
The 1,2-dichlorocyclopropane system exhibits diastereomerism. The isomers are classified as either cis or trans based on the relative orientation of the two chlorine atoms. stackexchange.com
cis-1,2-Dichlorocyclopropane: In this isomer, the two chlorine atoms are on the same side of the cyclopropane (B1198618) ring. This molecule is achiral as it possesses a plane of symmetry. It is a meso compound.
trans-1,2-Dichlorocyclopropane: In this isomer, the two chlorine atoms are on opposite sides of the ring. This configuration lacks a plane of symmetry, making the molecule chiral. It exists as a pair of enantiomers: this compound and (1S,2S)-1,2-dichlorocyclopropane.
The cis isomer is a diastereomer of both the (1R,2R) and (1S,2S) enantiomers. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional techniques like distillation or standard chromatography.
Table 3: Stereoisomers of 1,2-Dichlorocyclopropane
| Isomer | Stereochemical Classification | Chirality |
| cis-1,2-Dichlorocyclopropane | Diastereomer (meso) | Achiral |
| (trans)-(1R,2R)-1,2-Dichlorocyclopropane | Enantiomer | Chiral |
| (trans)-(1S,2S)-1,2-Dichlorocyclopropane | Enantiomer | Chiral |
This table summarizes the stereoisomeric relationships among the 1,2-dichlorocyclopropane isomers.
Enantioselective and Diastereoselective Synthetic Methodologies
Transition Metal-Catalyzed Asymmetric Cyclopropanation Reactions
Transition metal catalysis is a powerful tool for the asymmetric cyclopropanation of alkenes. The mechanism generally involves the reaction of a metal complex with a diazo compound to form a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. wikipedia.orgchem-station.com The choice of metal and the design of the chiral ligand are crucial for achieving high stereoselectivity.
Ruthenium(II)-Pheox Complex Catalysis with Diazoacetates
Ruthenium(II)-phenyloxazoline (Pheox) complexes have emerged as effective catalysts for the highly enantioselective cyclopropanation of a variety of olefins using diazoacetates. tcichemicals.comhueuni.edu.vn These catalytic systems operate under mild conditions and can produce the desired cyclopropane (B1198618) products in high yields with excellent diastereoselectivity and enantioselectivity. rsc.org The Ru(II)-Pheox catalyst, developed by Iwasa and coworkers, has demonstrated broad applicability in asymmetric cyclopropanation. tcichemicals.comhueuni.edu.vn
A combined experimental and computational study on the cyclopropanation reaction of N-hydroxyphthalimide diazoacetate (NHPI-DA) with olefins, catalyzed by a Ru-Pheox complex, has provided insights into the reaction mechanism. nih.gov While this specific study did not focus on dichlorocyclopropanation, the principles of stereocontrol are transferable. The stereoselectivity is believed to arise from a complex interplay of various mechanistic pathways, including inner-sphere and outer-sphere cyclopropanation. nih.gov
| Catalyst | Olefin | Diazo Compound | Yield (%) | d.r. | ee (%) |
| Ru(II)-(S)-Pheox | Terminal Olefins | Succinimidyl diazoacetate | High | Excellent | Excellent |
| Ru(II)-Pheox | Various Olefins | Diazoacetates | High | - | High |
| Ru(II)-Pheox | Electron-Deficient Olefins | - | up to 99 | - | up to 99 |
Table 1: Performance of Ru(II)-Pheox Catalysts in Asymmetric Cyclopropanation rsc.orgnih.gov
Rhodium, Copper, and Cobalt Catalyzed Approaches for Optically Active Cyclopropanes
Rhodium, copper, and cobalt complexes are also widely used catalysts for asymmetric cyclopropanation. nih.govnih.govnih.gov
Rhodium(II) catalysts , particularly chiral dirhodium tetracarboxylates, are highly effective for the cyclopropanation of alkenes with diazo compounds, including those that are electron-deficient. nih.govnih.gov These reactions often exhibit high levels of stereoselectivity. nih.gov The mechanism is generally understood to proceed through the formation of a rhodium-carbene intermediate. wikipedia.org
Copper(I) complexes with chiral ligands, such as bisoxazolines, are also powerful catalysts for enantioselective cyclopropanation. sioc.ac.cnresearchgate.net These systems have been successfully applied to the cyclopropanation of internal olefins with diazomalonates, a challenging transformation. sioc.ac.cnresearchgate.net
Cobalt(II) complexes , especially those with D2-symmetric chiral porphyrin ligands, have proven to be effective catalysts for the highly diastereoselective and enantioselective cyclopropanation of a broad range of styrene (B11656) derivatives. nih.gov A notable advantage of some cobalt-porphyrin systems is the minimization of diazo compound dimerization, a common side reaction. nih.gov Cobalt catalysts have also been successfully employed for the asymmetric cyclopropanation of electron-deficient olefins. nih.gov
| Metal Catalyst | Ligand Type | Carbene Precursor | Key Features |
| Rhodium(II) | Chiral Carboxylates | Diazoacetates | High stereoselectivity, effective for electron-deficient alkenes. nih.govnih.gov |
| Copper(I) | Bisoxazolines | Diazomalonates | Effective for challenging internal olefins. sioc.ac.cnresearchgate.net |
| Cobalt(II) | Chiral Porphyrins | Diazo Compounds | High diastereo- and enantioselectivity, minimizes side reactions. nih.gov |
Table 2: Overview of Rhodium, Copper, and Cobalt Catalysts in Asymmetric Cyclopropanation
Application of Metal-Carbenoid Intermediates
The central reactive species in these transition metal-catalyzed cyclopropanations is the metal-carbenoid. chem-station.comacsgcipr.orgorganicreactions.org This intermediate is formed by the reaction of the metal catalyst with a carbene precursor, most commonly a diazo compound. The metal-carbenoid is more stable and selective than the free carbene, allowing for controlled and stereoselective carbene transfer to an alkene. The nature of the metal and the ligands directly influences the reactivity and stereoselectivity of the carbenoid. acsgcipr.orgresearchgate.net
The generation of stable metal carbenoids is a cornerstone of modern cyclopropane synthesis, enabling the preparation of chiral cyclopropanes through enantioselective transfer when chiral ligands are employed. acsgcipr.org Various metals, including Rhodium, Ruthenium, Copper, and Cobalt, have been successfully used to generate carbenoids for these transformations. acsgcipr.org
Chiral Lewis Acid-Promoted Enantioselective Cyclopropanation
An alternative to transition metal catalysis involves the use of chiral Lewis acids to promote enantioselective cyclopropanation reactions.
Utilizing Phenyliodonium (B1259483) Ylides as Carbene Precursors
Phenyliodonium ylides have been developed as safe and effective carbene precursors, offering an alternative to potentially explosive diazo compounds. In some systems, the thermal decomposition of a phenyliodonium ylide can generate a free carbene. However, in the context of asymmetric catalysis, the reaction is often mediated by a chiral catalyst.
A notable development is the use of a chiral N,N'-dioxide/Ni(II) complex to catalyze the asymmetric cyclopropanation of 3-alkenyl-oxindoles with a phenyliodonium ylide. This method provides access to spirocyclopropane-oxindoles with excellent diastereoselectivity and enantioselectivity (up to >19:1 d.r. and 99% ee). nih.gov Interestingly, spectroscopic studies support a stepwise biradical mechanism involving a free carbene intermediate in this specific nickel-catalyzed system. nih.gov
Asymmetric Simmons-Smith and Related Organozinc Carbenoid Cyclopropanations
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nih.gov The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Developing an asymmetric version of the Simmons-Smith reaction has been a long-standing goal. One successful approach involves the use of chiral ligands to control the stereochemical outcome. For instance, readily available dipeptides have been used as ligands in the asymmetric cyclopropanation of unfunctionalized olefins, demonstrating the potential of this strategy. acsgcipr.org
The reactive intermediate in the Simmons-Smith reaction is an organozinc species, and the development of methods to generate and control the reactivity of such functionalized organozinc carbenoids is an active area of research. nih.gov These carbenoids are less reactive and more selective than free carbenes. The mechanism of the Simmons-Smith reaction is thought to involve a "butterfly" transition state where the methylene (B1212753) group is transferred to the alkene in a concerted fashion. wikipedia.org
While the direct asymmetric dichlorocyclopropanation via a Simmons-Smith type reaction is not extensively documented for (1R,2R)-1,2-dichlorocyclopropane, the fundamental principles of using chiral auxiliaries or ligands with organozinc reagents provide a viable pathway for investigation. The reaction of dichlorocarbene (B158193), formed in situ, with an olefin stereospecifically leads to a dichlorocyclopropane. nih.gov
Directed Cyclopropanation via Allylic Directing Groups
Allylic alcohols are particularly effective as directing groups in cyclopropanation reactions. The hydroxyl group can coordinate to the metal center of the cyclopropanating reagent, positioning it to deliver the carbene to the same side of the molecule as the hydroxyl group. nih.govrsc.org This approach has been successfully used in Simmons-Smith type reactions and those involving metal-catalyzed decomposition of diazo compounds. nih.gov For instance, Rh(III)-catalyzed diastereoselective [2+1] annulation of N-enoxyphthalimides with allylic alcohols furnishes substituted cyclopropyl-ketones with the oxyphthalimide handle acting as a directing group. nih.gov
Michael Initiated Ring Closure (MIRC) Reactions for Chiral Cyclopropanes
The Michael Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for constructing cyclopropane rings with high enantioselectivity. rsc.orgresearchgate.net This process involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular cyclization that forms the three-membered ring. researchgate.net The stereochemistry of the final cyclopropane can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.orgresearchgate.net This method is advantageous as it can generate multiple stereocenters in a single, controlled step. organic-chemistry.org
Recent advancements have focused on organocatalytic MIRC reactions, which avoid the use of metals and offer a greener alternative. organic-chemistry.org For example, chiral diphenylprolinol TMS ether has been used to catalyze the reaction between α,β-unsaturated aldehydes and bromomalonates, yielding highly functionalized chiral cyclopropanes. organic-chemistry.org
Phase-Transfer Catalysis in Dichlorocarbene Chemistry
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous and an organic phase. youtube.com In the context of dichlorocyclopropane synthesis, PTC facilitates the generation of dichlorocarbene from chloroform (B151607) and a strong base in the aqueous phase and its subsequent transfer to the organic phase to react with an alkene. adelaide.edu.au
Enantioselective Addition of Dichlorocarbene to Olefins
The enantioselective addition of dichlorocarbene to olefins can be achieved by using chiral phase-transfer catalysts. These catalysts, often chiral quaternary ammonium (B1175870) salts, form a chiral ion pair with the trichloromethyl anion (the precursor to dichlorocarbene), which then delivers the dichlorocarbene to the olefin in a stereoselective manner. colab.wsacs.org This approach allows for the synthesis of enantioenriched dichlorocyclopropanes from prochiral alkenes. colab.ws
Lithium Carbenoid Mediated Cyclopropanation for Stereocontrol
Lithium carbenoids, generated from dihaloalkanes and an organolithium reagent like n-butyllithium, are effective reagents for cyclopropanation. rsc.orgnih.govreading.ac.uk The stereoselectivity of these reactions can be influenced by the presence of a directing group, such as an allylic alcohol. rsc.orgnih.gov The lithium cation coordinates to the oxygen of the allylic hydroxyl group, directing the carbenoid to the proximal face of the double bond and leading to a high degree of stereocontrol. reading.ac.uk The choice of solvent is also crucial, with non-polar solvents like pentane (B18724) often being essential for the success of the reaction. reading.ac.uk
Strategies Employing Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy is widely used in asymmetric synthesis. researchgate.net
Several types of chiral auxiliaries have been developed and proven effective. Some common examples include:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of various reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net
Camphorsultam: Also known as Oppolzer's sultam, this is another classic and reliable chiral auxiliary. wikipedia.org
Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can be used to direct stereoselective reactions. wikipedia.org
In the context of dichlorocyclopropane synthesis, a chiral auxiliary can be attached to the olefin substrate. The chiral environment created by the auxiliary then directs the addition of dichlorocarbene to one face of the double bond over the other, leading to the formation of one enantiomer of the dichlorocyclopropane in excess.
Use of Catalytically Formed Chiral Auxiliaries in Asymmetric Cyclopropanation
A modern approach to asymmetric synthesis involves the use of catalytically formed chiral auxiliaries. In this strategy, a chiral catalyst is employed to install a temporary chiral auxiliary onto an achiral starting material. This newly formed chiral substrate then undergoes a diastereoselective reaction, with the auxiliary guiding the stereochemical outcome. After the key transformation, the auxiliary can be removed, yielding an enantioenriched product.
This concept has been extended to the asymmetric cyclopropanation of olefins. nih.govresearchgate.net The process begins with the catalytic construction of a chiral auxiliary from a starting material, such as a propargylic amine, through a palladium-catalyzed enantioselective carboetherification. nih.gov The installed auxiliary then directs the stereochemistry of a subsequent cyclopropanation reaction using standard reagents. nih.gov This method alleviates the need for a different chiral catalyst for each specific functionalization step, offering a more versatile and efficient route to various enantioenriched cyclopropanes. nih.govresearchgate.net While direct application to 1,2-dichlorocyclopropanation is a specialized area, the principle has been demonstrated for the synthesis of enantioenriched spirocyclic aminomethylcyclopropanols. nih.gov The use of gem-dichloroalkanes as carbene precursors in cobalt-catalyzed asymmetric cyclopropanations also represents a significant advancement, avoiding the need for diazoalkanes. nih.gov
Optical Resolution Methods for Halocyclopropanecarboxylic Acids
Optical resolution via the formation of diastereomeric salts is a classical and effective method for separating enantiomers. libretexts.orglibretexts.org This technique is particularly relevant for the synthesis of enantiopure this compound, as it can be applied to chiral halocyclopropanecarboxylic acid precursors. The process involves reacting a racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. libretexts.orglibretexts.org
Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acid and the resolving agent. libretexts.org
This method has been successfully applied to the resolution of pyrethroid precursors, such as cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. jetir.orgijpbs.comresearchgate.nethpc-standards.com Chiral amines like N-benzyl-d-2-aminobutanol have been used as resolving agents in these separations. jetir.org The efficiency of the resolution can be influenced by the choice of solvent and the specific resolving agent used. ijpbs.com For instance, the resolution of racemic o-chloromandelic acid, another halogenated carboxylic acid, has been achieved with high enantiomeric excess using specific chiral amines and nucleation inhibitors. nih.gov
Below is a table summarizing the resolution of racemic acids using chiral resolving agents.
| Racemic Acid | Chiral Resolving Agent | Outcome | Reference |
| (±)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative | (-)-α-methylbenzylamine | Separation of diastereomeric salts | mdpi.com |
| rac-o-chloromandelic acid | (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | (R)-o-chloromandelic acid (98% ee) | nih.gov |
| Racemic carboxylic acid (Diels-Alder adduct) | Quinidine | Separation of both enantiomers | nih.gov |
| trans-Cypermethric acid | d-N-benzyl-2-aminobutanol | R-trans isomer isolated | jetir.org |
Chirality Transfer Approaches for Stereoselective Cyclopropane Synthesis
Chirality transfer represents a conceptually novel approach for the stereoselective synthesis of cyclopropanes. nih.govresearchgate.netlookchem.com One such method is based on a photochemically induced intramolecular 1,2-chirality transfer. nih.govlookchem.comlookchem.com
This process typically starts with a chiral molecule containing a carbonyl group and a leaving group on an adjacent carbon atom. nih.govresearchgate.net Upon photochemical excitation, the carbonyl group abstracts a hydrogen atom from a methylene group, leading to the formation of diradical intermediates. lookchem.com The key to the stereoselectivity lies in the hyperconjugative interaction between the electronically excited carbonyl group and the sigma-antibonding (σ*) orbital of the carbon-leaving group (C-X) bond in the transition state. nih.govresearchgate.net This interaction favors a specific conformation, leading to the differentiation between two diastereotopic methylene groups. nih.govresearchgate.net
A subsequent elimination of the leaving group (as HX) completes the 1,2-chirality transfer, destroying the original stereocenter and creating a new one on the cyclopropane ring. nih.govresearchgate.net The efficiency of this chirality transfer can be influenced by temperature, with some systems exhibiting an inversion of stereoselectivity upon crossing a specific inversion temperature. nih.govresearchgate.net This method has been used to achieve chirality transfer efficiencies of up to 83% in the synthesis of enantiomerically enriched bicyclic cyclopropane derivatives. nih.govresearchgate.net
Synthesis of Substituted 1,2-Dichlorocyclopropane Derivatives
The incorporation of the 1,2-dichlorocyclopropane moiety into more complex molecules, such as carbohydrates, can lead to novel compounds with potentially interesting biological activities.
Preparation of 1,2-Dichlorocyclopropyl Carbohydrates
The synthesis of 1,2-dichlorocyclopropyl carbohydrates has been achieved through the addition of dichlorocarbene to glycals (1,2-unsaturated sugars). researchgate.netresearchgate.netwgtn.ac.nzacs.org Dichlorocarbene is typically generated in situ from chloroform and a strong base. libretexts.org The addition of the carbene to the double bond of the glycal is often diastereospecific. acs.org
Mechanistic Investigations of Chemical Transformations
Cyclopropane (B1198618) Ring-Opening Reactions
The inherent ring strain of the cyclopropane core, coupled with the electronic effects of the chlorine substituents, makes (1R,2R)-1,2-dichlorocyclopropane a candidate for various ring-opening reactions. These transformations are typically initiated by the cleavage of one of the carbon-carbon bonds of the ring, driven by the release of strain energy.
Catalytic Enantioselective Ring-Opening of Cyclopropanes
The field of catalytic enantioselective ring-opening of cyclopropanes has largely focused on donor-acceptor (D-A) substituted systems. snnu.edu.cnnih.govacs.org In these reactions, the presence of both an electron-donating and an electron-accepting group on the cyclopropane ring facilitates the polarization and subsequent cleavage of the adjacent carbon-carbon bond upon coordination of a chiral catalyst.
For this compound, which can be classified as an acceptor-acceptor cyclopropane, the general principles of catalytic activation can be extrapolated. A chiral Lewis acid catalyst would be expected to coordinate to one of the chlorine atoms, enhancing its electron-withdrawing capacity and further polarizing the C-C bonds of the cyclopropane ring. This activation would render the cyclopropane more susceptible to nucleophilic attack, leading to a ring-opened product. The stereochemical outcome of such a reaction would be dictated by the geometry of the catalyst-substrate complex, with the chiral environment of the catalyst directing the approach of the nucleophile to favor the formation of one enantiomer of the product over the other.
Table 1: Key Factors in Catalytic Enantioselective Ring-Opening
| Factor | Description |
| Substrate | Typically a donor-acceptor cyclopropane. In the case of this compound, it is an acceptor-acceptor system. |
| Catalyst | A chiral Lewis acid or Brønsted acid. |
| Nucleophile | A species that attacks the activated cyclopropane ring, leading to its opening. |
| Stereocontrol | The chiral catalyst creates a diastereomeric transition state, leading to an enantiomerically enriched product. |
While specific catalysts and conditions for the enantioselective ring-opening of this compound have not been reported, the extensive research on D-A cyclopropanes provides a solid framework for predicting its reactivity in this context. snnu.edu.cnnih.govacs.org
Enzymatic Cyclopropane Ring-Opening Mechanisms
Detailed studies on the enzymatic ring-opening of this compound are not available in the current scientific literature. Research into enzymatic modifications of cyclopropanes has more commonly focused on their formation (cyclopropanation) rather than their degradation. However, the principles of enzymatic catalysis suggest that if an enzyme were to catalyze the ring-opening of this compound, it would likely proceed through a highly specific mechanism. An enzyme's active site would need to accommodate the specific stereochemistry of the (1R,2R) isomer and possess functional groups capable of facilitating the cleavage of a C-C bond. This could involve, for example, a nucleophilic residue attacking one of the carbon atoms of the cyclopropane ring, assisted by general acid or base catalysis from other residues in the active site. The enzyme would ensure strict stereochemical control over the reaction, leading to a specific ring-opened product.
Homologous Conjugate Addition in Donor-Acceptor Cyclopropanes
Homologous conjugate addition is a type of reaction where a nucleophile adds to a position that is in a "homologous" relationship to the classical 1,4-position of a Michael acceptor. In the context of donor-acceptor cyclopropanes, the cyclopropane ring itself can act as a latent 1,3-dipole. Upon activation, typically with a Lewis acid, the cyclopropane ring can open to form a zwitterionic intermediate. A nucleophile can then add to one end of this three-carbon unit, while the other end can react with an electrophile.
While the term "homologous conjugate addition" is not widely used in this specific context, the underlying reactivity pattern is a cornerstone of donor-acceptor cyclopropane chemistry. For this compound, activation by a Lewis acid could lead to a ring-opened intermediate where a nucleophile attacks the carbon bearing a chlorine atom, and the resulting anionic charge is stabilized by the second chlorine atom. This would result in a 1,3-addition product across the former cyclopropane ring. The stereochemistry of the starting material would be expected to influence the stereochemistry of the product.
Regio- and Stereoselective Ring Expansion Pathways
Ring expansion reactions of cyclopropanes are driven by the release of ring strain and can lead to the formation of larger, more stable ring systems. nih.gov For vicinal dihalocyclopropanes, these reactions can be initiated by solvolysis or under the influence of Lewis acids. In the case of this compound, a plausible ring expansion pathway would involve the departure of one of the chloride ions, assisted by a Lewis acid or a polar solvent, to generate a cyclopropyl (B3062369) cation. This cation could then undergo a concerted disrotatory ring opening to form an allyl cation. The stereochemistry of the starting dichlorocyclopropane would dictate the stereochemistry of the resulting allyl cation. Subsequent trapping of this cation by a nucleophile would lead to a functionalized four-membered ring. The regioselectivity of the nucleophilic attack would depend on the electronic and steric properties of the allyl cation.
Cycloaddition Reactions Involving Cyclopropanes
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. While the strained double bond of a cyclopropene (B1174273) is a common participant in these reactions, the strained single bonds of a cyclopropane ring can also, under certain conditions, partake in cycloaddition-type processes.
[3+2] Cycloaddition of Azomethine Ylides to Cyclopropenes
The [3+2] cycloaddition of azomethine ylides to cyclopropenes is a well-established method for the synthesis of nitrogen-containing bicyclic compounds. chim.itnih.gov In this reaction, the azomethine ylide acts as a three-atom, four-pi-electron component, and the cyclopropene acts as a two-pi-electron component. The reaction is believed to proceed through a concerted mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the cyclopropene. This interaction leads to the formation of two new sigma bonds and a five-membered heterocyclic ring fused to the original cyclopropane skeleton. The stereochemistry of the reaction is typically controlled by the approach of the two reactants, with endo and exo transition states leading to different diastereomeric products. nih.gov It is important to note that this reaction involves cyclopropenes, which possess a double bond within the three-membered ring, and not cyclopropanes like this compound.
Ligand-Switchable Cycloaddition and Ring-Opening Reactions
The ability to control the reaction pathway of a substrate to selectively yield either a cycloaddition or a ring-opening product through the choice of ligand is a powerful strategy in modern synthetic chemistry. While specific studies detailing ligand-switchable reactions directly on this compound are not extensively documented, the principles can be inferred from research on related systems. The competition between cycloaddition and ring-opening is often dictated by the nature of the metallic catalyst and its associated ligands.
For instance, in gold-catalyzed reactions of diene-allenes, the electronic properties of ancillary phosphine (B1218219) or phosphite (B83602) ligands can be tuned to selectively favor either [4+2] or [4+3] cycloaddition pathways. nih.gov Electron-donating ligands tend to stabilize cationic intermediates, potentially favoring pathways that involve ring-opening or rearrangement, whereas electron-withdrawing ligands can promote concerted cycloadditions. nih.gov
In the context of dichlorocyclopropanes, a transition metal catalyst could coordinate to one of the chlorine atoms, leading to a polarized C-Cl bond. A subsequent attack by a nucleophile or interaction with a tethered unsaturated moiety could then proceed via two distinct manifolds. A bulky ligand set on the metal might sterically hinder the approach for a cycloaddition, thereby favoring a ring-opening pathway. Conversely, a ligand that holds the substrate in a rigid conformation could facilitate an intramolecular cycloaddition. The development of such ligand-controlled processes for this compound would offer a versatile entry into various chiral scaffolds.
Substitution and Functionalization Reactions
The carbon-chlorine bonds in this compound are the primary sites for substitution and functionalization reactions. The stereochemistry of these transformations is of paramount importance, as it dictates the configuration of the resulting products.
Nucleophilic Substitution of Halogen Atoms
Nucleophilic substitution at a saturated carbon center can proceed through two primary mechanisms: SN1 and SN2. libretexts.org In the case of this compound, the high s-character of the C-H bonds and the inherent ring strain make the formation of a planar carbocation intermediate, as required for an SN1 pathway, energetically unfavorable. Therefore, SN2 reactions are generally expected to predominate.
An SN2 reaction at a chiral center proceeds with inversion of configuration. libretexts.orgrsc.org For this compound, the substitution of one chlorine atom by a nucleophile would lead to a product with an inverted stereocenter at the site of reaction. For example, reaction with a soft nucleophile would be expected to yield the corresponding (1S,2R)-1-substituted-2-chlorocyclopropane.
The table below illustrates the expected major products from the monosubstitution of this compound with various nucleophiles via an SN2 mechanism.
| Nucleophile (Nu⁻) | Expected Product (Major) |
| I⁻ | (1S,2R)-1-chloro-2-iodocyclopropane |
| CN⁻ | (1S,2R)-2-chlorocyclopropane-1-carbonitrile |
| RS⁻ | (1S,2R)-1-chloro-2-(alkylthio)cyclopropane |
| N₃⁻ | (1S,2R)-1-azido-2-chlorocyclopropane |
It is important to note that the reaction conditions, such as solvent and temperature, can influence the reaction pathway and the potential for competing elimination reactions.
Stereoselective Monodehalogenation of gem-Dihalocyclopropane Derivatives
While this compound is a vicinal dihalide, the principles of stereoselective monodehalogenation observed in gem-dihalocyclopropanes are relevant to understanding the stepwise reduction of dihalocyclopropanes. The selective removal of one halogen atom while retaining the other is a valuable synthetic transformation.
Studies on gem-dihalocyclopropanes have shown that radical-based reductions can exhibit high stereoselectivity. The stereochemical outcome is often controlled by the steric and electronic nature of the substituents on the cyclopropane ring and the reducing agent employed. For instance, the reduction of a gem-dihalocyclopropane can lead to the preferential formation of either the cis- or trans-monohalocyclopropane, depending on the approach of the hydrogen atom donor to the intermediate cyclopropyl radical.
Reductive Transformations (e.g., Hydrogenating Dechlorination)
The complete removal of both chlorine atoms from this compound through hydrogenating dechlorination leads to the formation of cyclopropane. This transformation is a type of reductive dechlorination. Such reactions can be achieved using various reducing agents, including metal hydrides, dissolving metal systems, or catalytic hydrogenation.
A significant body of research exists on the reductive dechlorination of the related compound 1,2-dichloropropane (B32752), often in the context of environmental remediation. Anaerobic bacteria have been shown to reductively dechlorinate 1,2-dichloropropane to propene. nih.govresearchgate.net These biological processes often involve a dichloroelimination pathway. nih.gov
For the chemical reduction of this compound, the stereochemistry of the starting material would be lost in the final cyclopropane product. However, the mechanism of dechlorination can be of interest. Stepwise reduction would proceed through a monochlorocyclopropane intermediate. The reaction conditions can be tailored to favor either dechlorination or other reductive pathways. For example, the use of certain nickel-based reducing agents has been shown to be effective for the reduction of organic chlorides. uky.edu
The table below summarizes potential reductive transformations of this compound.
| Reagent/Condition | Expected Major Product |
| H₂, Pd/C | Cyclopropane |
| NaBH₄ | Cyclopropane |
| Zn, CH₃COOH | Cyclopropane |
| Anaerobic bacteria (e.g., Dehalococcoides) | Propene |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure of molecules. It is widely used to predict a variety of molecular properties and to study chemical reactions.
DFT calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the determination of reaction pathways. While specific DFT studies on the reaction mechanisms of (1R,2R)-1,2-dichlorocyclopropane are not extensively documented in publicly available literature, the methodology is well-established for similar halogenated and cyclic compounds. For instance, theoretical investigations into the reactions of other chlorinated hydrocarbons, such as the reaction of CFCl2CH2O2 radicals with ClO, have been successfully carried out using DFT methods to map out potential energy surfaces and identify the most favorable reaction channels. nih.gov These studies typically involve locating the geometries of reactants, products, intermediates, and transition states on the potential energy surface.
The general approach to investigating a reaction mechanism for a molecule like this compound using DFT would involve:
Optimization of Geometries: Calculating the lowest energy structures for the reactants, products, and any intermediates.
Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants and products. This is the transition state.
Frequency Calculations: Confirming the nature of the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
For example, in the context of cyclopropane (B1198618) ring-opening reactions, which are common for this class of strained rings, DFT can be used to model the energetics of different possible pathways, such as those initiated by light or transition metals. researchgate.net Theoretical studies on the [1+2] cycloaddition reaction of dichlorocarbene (B158193) with various alkenes have also been performed to understand the molecular mechanism and regioselectivity. researchgate.net
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Potential Energy Surface (PES) | A mathematical surface that represents the energy of a molecule as a function of its geometry. | Mapping the PES allows for the identification of stable isomers, reaction intermediates, and transition states. |
| Transition State (TS) | The highest energy point along the lowest energy path of a reaction. | Characterizing the TS provides insight into the activation energy and the geometry of the molecule as it transforms. |
| Reaction Pathways | The route a reaction takes from reactants to products through one or more transition states. | DFT can help determine the most likely reaction pathway by comparing the activation energies of different possible routes. |
DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. ivanmr.comrsc.orgnih.gov This is achieved by calculating the nuclear magnetic shielding tensors for each atom in the molecule. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data can help to confirm the structure of a compound or to distinguish between different isomers. nih.gov For complex molecules, DFT calculations of NMR parameters have become an almost essential tool for validating proposed structures. ivanmr.com
| Spectroscopic Technique | Predicted Parameter | Application for this compound |
|---|---|---|
| NMR | Chemical Shifts (δ) and Coupling Constants (J) | Structural verification and assignment of resonances in experimental spectra. |
| VCD | Rotational Strengths (R) | Determination of absolute configuration by comparing the calculated spectrum of the (1R,2R) enantiomer with the experimental spectrum. |
Quantum Chemical Methods in Mechanochemistry (Related Cyclopropanes)
Mechanochemistry is a field of chemistry that explores the effects of mechanical force on chemical reactions. Quantum chemical methods are being increasingly used to understand the fundamental principles of mechanochemistry at the molecular level. ivanmr.com For cyclopropanes, mechanochemical methods, such as ball-milling, have been employed for their synthesis, for example, through a Simmons-Smith reaction. nih.govmdpi.com
Quantum chemical calculations can model the effect of external forces on molecules. By applying a force to a specific bond or part of a molecule in a simulation, chemists can study how the potential energy surface is altered and how this affects the reaction barrier and pathway. These theoretical studies can provide insights into how mechanical force can be used to induce reactions that might not be favorable under thermal conditions. While specific mechanochemical studies on this compound are not prominent, the general principles derived from quantum chemical investigations of mechanochemistry are applicable. ivanmr.com
Analysis of Chiral Discrimination and Stereoselectivity at the Molecular Level
Understanding how chiral molecules recognize and interact with each other is fundamental to enantioselective synthesis and separation. Computational methods, including molecular modeling and quantum mechanics, provide a molecular-level view of chiral discrimination. nih.govmdpi.comnih.govdocumentsdelivered.com
For a chiral molecule like this compound, these methods can be used to study:
Enantioselective Reactions: By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the stereoselectivity of a reaction can be predicted. The pathway with the lower activation energy will be favored, leading to an excess of one stereoisomer.
Chiral Recognition: In the context of chiral chromatography or separation with a chiral resolving agent, molecular modeling can be used to investigate the non-covalent interactions between the enantiomers of this compound and the chiral selector. nih.govdocumentsdelivered.com By calculating the binding energies of the diastereomeric complexes, the enantiomer that forms the more stable complex can be identified, which is often the one that is more strongly retained in a chiral separation system. mdpi.com The interactions responsible for the discrimination, such as hydrogen bonds or van der Waals forces, can also be analyzed. nih.gov
These computational approaches bridge the gap between experimental observations and the underlying molecular interactions that govern chiral discrimination and stereoselectivity. nih.gov
Applications of 1r,2r 1,2 Dichlorocyclopropane and Its Chiral Derivatives in Organic Synthesis
Building Blocks for Complex Organic Molecules
The rigid cyclopropane (B1198618) framework of (1R,2R)-1,2-dichlorocyclopropane provides a well-defined three-dimensional scaffold upon which molecular complexity can be built. The trans-disposed chlorine atoms serve as versatile handles for a range of nucleophilic substitution and coupling reactions, allowing for the stereospecific introduction of new functional groups. This capability makes it an attractive starting point for the total synthesis of natural products and other complex target molecules where precise control of stereochemistry is paramount.
While specific, direct applications in total synthesis are often part of larger, more complex synthetic routes, the principle of using such chiral building blocks is a fundamental strategy. The defined stereochemistry of the cyclopropane ring is carried through subsequent reaction steps, ensuring the stereochemical integrity of the final product.
Precursors for Enantioenriched Cyclopropane Derivatives
One of the most powerful applications of this compound is its use as a precursor for a wide variety of other enantioenriched cyclopropane derivatives. The chlorine atoms can be displaced with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds while retaining the (1R,2R) stereochemistry of the cyclopropane core.
For instance, the reaction of phenyl-substituted-1,2-dichlorocyclopropane with sodium nitrite (B80452) followed by hydrolysis can yield trans-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid. This transformation demonstrates the potential to convert the dichloro functionality into a carboxylic acid, a versatile functional group for further elaboration.
| Starting Material | Reagents | Product | Application |
| Phenyl-substituted-1,2-dichlorocyclopropane | 1. Sodium Nitrite 2. Hydrolysis | trans-2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic Acid | Intermediate for pharmaceuticals and pesticides |
The ability to perform such transformations in a stereocontrolled manner is crucial for the synthesis of molecules where the specific arrangement of atoms is critical for their biological activity or material properties.
Intermediate in the Synthesis of Functionally Diverse Compounds
The reactivity of this compound extends beyond simple nucleophilic substitution, making it a valuable intermediate in the synthesis of a broad spectrum of functionally diverse compounds. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing access to acyclic structures with defined stereochemistry.
While direct examples starting from this compound are not extensively documented in readily available literature, the analogous chemistry of other cyclopropane derivatives suggests its potential. For example, chiral cyclopropanes are known to be key intermediates in the synthesis of various antiviral agents. aspirasci.comarkat-usa.org The unique stereochemical information embedded in the cyclopropane ring can be transferred to the final product, influencing its pharmacological profile.
Stereoselective Synthesis of Pyrethroid Analogs
Pyrethroids are a major class of synthetic insecticides that mimic the structure of the natural pyrethrins. A key structural feature of many potent pyrethroids is a cyclopropane ring with a specific stereochemistry. The insecticidal activity of these compounds is often highly dependent on the stereoisomer, with the (1R)-configuration on the cyclopropane ring generally being the most active. arkat-usa.org
Research into novel pyrethroids has demonstrated the importance of the (1R,2R) stereochemistry in the cyclopropane moiety for potent insecticidal activity. nih.gov For example, in the synthesis of certain 2-methylcyclopropane pyrethroid analogues, the (1R,2R)-ether was found to be significantly more active than other stereoisomers. nih.gov Although this particular synthesis started from propylene (B89431) oxide, it underscores the critical role of the (1R,2R)-configured cyclopropane core in conferring biological activity.
The development of synthetic routes to pyrethroids often focuses on establishing this crucial stereochemistry early in the synthesis. The use of a pre-formed chiral building block like this compound would be a highly convergent and efficient strategy to access these important insecticidal agents. The chlorine atoms would provide reactive sites for the introduction of the necessary side chains to complete the pyrethroid structure. For instance, deltamethrin, a highly active pyrethroid, contains a (1R)-cis-dihalovinylcyclopropane carboxylic acid moiety, highlighting the relevance of halogenated cyclopropane precursors. nih.gov
| Pyrethroid Analog Feature | Stereochemistry | Significance |
| 2-Methylcyclopropane ether | (1R,2R) | Highest insecticidal activity among stereoisomers nih.gov |
| General Pyrethroids | (1R) on cyclopropane ring | Generally confers the highest insecticidal activity arkat-usa.org |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The quest for highly enantioselective methods to synthesize chiral dichlorocyclopropanes remains a significant focus. While traditional methods have their merits, emerging research is centered on the development of more sophisticated and efficient catalytic systems.
Chiral Phase-Transfer Catalysis: A promising approach involves the use of chiral phase-transfer catalysts (PTCs). mdpi.comunimi.it These catalysts, often derived from cinchona alkaloids or featuring novel quaternary phosphonium (B103445) salt structures, can facilitate the asymmetric dichlorocyclopropanation of alkenes under mild, biphasic conditions. mdpi.comunimi.it The design of PTCs incorporating hydrogen-bonding motifs, such as amide or (thio)urea groups, has been shown to enhance enantioselectivity by stabilizing the transition state. mdpi.com
Transition Metal Catalysis: Beyond the well-established rhodium and copper catalysts, researchers are exploring other transition metals to mediate asymmetric dichlorocyclopropanation. Dirhodium(II) carboxylates, for instance, have been successfully employed in the enantioselective cyclopropanation of various olefins with high yields and excellent enantioselectivities. nih.gov These catalysts are often used in "one-pot" cyclopropanation-rearrangement cascade reactions to generate complex chiral molecules. nih.gov
Biocatalysis: The use of enzymes as catalysts for asymmetric cyclopropanation is a rapidly growing field. nih.govnih.gov Engineered heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been repurposed to catalyze carbene transfer reactions with high stereocontrol. nih.govnih.govresearchgate.net Furthermore, cofactor-independent enzymes, like engineered tautomerases, are being developed for the enantioselective synthesis of cyclopropanes via nucleophilic addition pathways. nih.gov These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and environmental benignity. nih.govnih.gov
Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Dichlorocyclopropanation
| Catalytic System | Catalyst Examples | Key Advantages | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phase-Transfer Catalysis | Cinchona alkaloid derivatives, Quaternary phosphonium salts mdpi.comunimi.it | Mild conditions, operational simplicity, scalability. unimi.it | 80-95% |
| Transition Metal Catalysis | Dirhodium(II) carboxylates nih.gov | High yields, excellent enantioselectivity, broad substrate scope. nih.govmdpi.com | >95% |
| Biocatalysis | Engineered Myoglobin, Cytochrome P450, Tautomerase nih.govnih.govchemrxiv.org | High stereoselectivity, mild and environmentally friendly conditions. nih.govnih.gov | up to 99% |
Exploration of New Reactivity Modes for Cyclopropane (B1198618) Ring Systems
The inherent ring strain of dichlorocyclopropanes makes them versatile intermediates for a variety of chemical transformations. Current research is focused on unlocking new reactivity patterns beyond traditional applications.
Ring-Opening Functionalization: The selective opening of the dichlorocyclopropane ring provides access to a diverse array of functionalized acyclic and cyclic compounds. acs.orgnih.gov Recent studies have focused on transition metal-catalyzed ring-opening cross-coupling reactions of gem-difluorocyclopropanes to produce monofluoroalkenes. rsc.org Similar strategies are being explored for dichlorocyclopropanes to generate valuable chlorinated building blocks. The radical-mediated ring-opening of cyclopropanes is another area of active investigation, offering alternative pathways to functionalized products. nih.govvt.edu
Synthesis of Complex Scaffolds: Dichlorocyclopropanes serve as key precursors for the synthesis of more elaborate molecular architectures. For example, they are utilized in diastereoselective dichlorocyclopropanation reactions to create spirocyclic and fused-ring systems. acs.org These reactions often proceed with high stereocontrol, enabling the construction of complex three-dimensional molecules relevant to medicinal chemistry and materials science. acs.org
Radical-Mediated Transformations: The chemistry of cyclopropyl (B3062369) radicals and radical anions is an emerging frontier. researchgate.netnih.govrsc.org Understanding the factors that govern the stability and reactivity of these transient species is crucial for developing novel synthetic methods. Theoretical studies are shedding light on the structure and configurational stability of substituted cyclopropyl radicals, paving the way for their application in controlled radical-based transformations. researchgate.net
Integration of Computational and Experimental Approaches for Reaction Design
The synergy between computational chemistry and experimental work is becoming increasingly vital for the rational design of new reactions and catalysts in dichlorocyclopropane chemistry.
Mechanism and Stereoselectivity Elucidation: Density Functional Theory (DFT) calculations are routinely used to investigate the mechanisms of dichlorocyclopropanation reactions. nih.govscielo.org.mx These studies provide detailed insights into the transition state geometries, activation energies, and the origins of stereoselectivity. nih.gov By understanding the factors that control the reaction outcome at a molecular level, chemists can rationally design more efficient and selective catalysts. chemrxiv.org
Predicting Reactivity: Computational models are also employed to predict the reactivity of different cyclopropane derivatives and to guide the selection of appropriate reaction conditions. scielo.org.mx For instance, computational studies on the addition of dichlorocarbene (B158193) to alkenes have helped to rationalize the observed product distributions and to identify key electronic and steric factors that influence the reaction pathway. libretexts.org
Designing Novel Catalysts: The integration of computational design with experimental screening is accelerating the discovery of new catalysts. A mechanism-based, multi-state computational design workflow has been reported for engineering "generalist" cyclopropanases with tailored stereoselectivity for a broad range of substrates. chemrxiv.org This approach allows for the in silico design of biocatalysts with desired properties, which are then synthesized and tested experimentally. chemrxiv.org
Green Chemistry Approaches in Dichlorocyclopropane Synthesis and Transformations
In line with the growing emphasis on sustainable chemistry, researchers are actively developing greener methods for the synthesis and manipulation of dichlorocyclopropanes.
Sustainable Solvents and Reagents: A key principle of green chemistry is the reduction or elimination of hazardous solvents. youtube.comyoutube.com Research is ongoing to replace traditional chlorinated solvents like dichloromethane (B109758) with more environmentally benign alternatives such as benzotrifluoride (B45747) for reactions like ring-opening metathesis polymerization. nih.gov The development of solvent-free reaction conditions is another important goal. mdpi.com Additionally, efforts are being made to replace toxic reagents with safer alternatives.
Biocatalysis for Sustainability: As mentioned earlier, biocatalysis offers a green alternative to traditional chemical synthesis. nih.govnih.govmdpi.com Enzymes operate under mild conditions (neutral pH, ambient temperature and pressure) in aqueous media, reducing energy consumption and waste generation. youtube.commdpi.com The high selectivity of enzymes often leads to cleaner reactions with fewer byproducts, simplifying purification processes. nih.gov
Continuous-Flow Chemistry: Continuous-flow technology is emerging as a powerful tool for the synthesis of dichlorocyclopropanes and other chemical intermediates. researchgate.netnih.govyoutube.comuc.ptresearchgate.net Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and easier scalability. researchgate.netyoutube.comuc.pt For instance, the dichlorocyclopropanation of alkenes using chloroform (B151607) and sodium hydroxide (B78521) has been successfully implemented in a continuous-flow microreactor system, demonstrating the potential for cleaner and more efficient production. researchgate.net
Table 2: Green Chemistry Strategies in Dichlorocyclopropane Chemistry
| Green Chemistry Approach | Specific Example/Application | Key Benefits |
|---|---|---|
| Sustainable Solvents | Use of benzotrifluoride as a replacement for dichloromethane. nih.gov | Reduced toxicity and environmental impact. nih.gov |
| Biocatalysis | Engineered enzymes for asymmetric cyclopropanation. nih.govnih.gov | Mild reaction conditions, high selectivity, use of aqueous media. nih.govyoutube.com |
| Continuous-Flow Chemistry | Dichlorocyclopropanation in a packed-bed microreactor. researchgate.net | Improved safety, enhanced reaction efficiency, scalability. researchgate.netyoutube.com |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (1R,2R)-1,2-Dichlorocyclopropane, and how can stereochemical purity be validated?
- Methodological Answer : Cyclopropanation via diazo compounds (e.g., using transition metal catalysts like Rh(II) or Cu(I)) is a common approach. Stereochemical control can be achieved using chiral auxiliaries or enantioselective catalysts. Post-synthesis, purity is validated via chiral HPLC or polarimetry. For structurally similar cyclopropane derivatives, NMR coupling constants and X-ray crystallography confirm stereochemistry .
Q. What physicochemical properties (e.g., Henry’s Law constants, entropy) are critical for modeling environmental fate, and how are these determined experimentally?
- Methodological Answer : Henry’s Law constants can be measured using equilibrium partitioning methods (e.g., gas-stripping or static headspace techniques). Entropy and molar volume are calculated via computational chemistry tools (e.g., quantum mechanical simulations) or derived from vapor pressure data. For related chlorinated cyclopropanes, validation against experimental databases (e.g., NIST WebBook) ensures accuracy .
Q. How are toxicological profiles for stereoisomers like this compound assessed in preliminary studies?
- Methodological Answer : Toxicity is evaluated using tiered testing:
- In vitro assays : Ames test for mutagenicity, cytotoxicity in human cell lines.
- In vivo models : Acute exposure studies in rodents (OECD guidelines).
- QSAR models : Predict bioactivity based on structural analogs (e.g., 1,2-dichloropropane data from ATSDR reports) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical influence of this compound in ring-opening reactions?
- Methodological Answer : The (1R,2R) configuration imposes distinct stereoelectronic effects. Ring-opening via nucleophilic attack (e.g., by water or amines) is influenced by the spatial arrangement of Cl atoms, which directs regioselectivity. Computational studies (DFT) map transition states to explain kinetic vs. thermodynamic product ratios .
Q. How can contradictory thermodynamic data (e.g., enthalpy of formation) from different sources be resolved?
- Methodological Answer : Discrepancies arise from measurement techniques (e.g., calorimetry vs. computational models). Resolve by:
- Cross-validating with high-level ab initio calculations (CCSD(T)/CBS).
- Reassessing experimental conditions (e.g., purity, solvent effects) using protocols from NIST guidelines .
Q. What strategies optimize the detection of this compound in environmental matrices (e.g., soil, water)?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS or GC-MS) with isotope dilution for quantification. Sample preparation involves solid-phase extraction (SPE) or purge-and-trap methods. Method validation follows EPA SW-846 protocols, with detection limits compared to analogs like 1,2-dichloropropane .
Q. How does the stereochemistry of this compound affect its metabolic pathways in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
